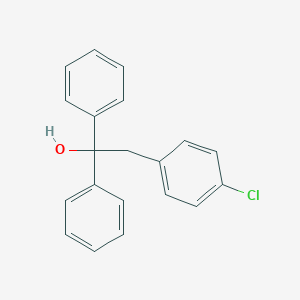

2-(4-Chlorophenyl)-1,1-diphenylethanol

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,1-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO/c21-19-13-11-16(12-14-19)15-20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNSRWXOHBCRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361441 | |

| Record name | 2-(4-chlorophenyl)-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109936-21-2 | |

| Record name | 2-(4-chlorophenyl)-1,1-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol

Introduction

2-(4-Chlorophenyl)-1,1-diphenylethanol, a tertiary alcohol, holds significance in pharmaceutical sciences, primarily as a known impurity and a synthetic precursor related to active pharmaceutical ingredients (APIs) such as Clemastine.[1][2][3] Its molecular architecture, featuring a chiral center and the lipophilic characteristics imparted by the phenyl and chlorophenyl groups, necessitates a thorough understanding of its physicochemical properties. These properties are paramount for researchers, scientists, and drug development professionals, as they govern the compound's behavior in various experimental and physiological environments, influencing its synthesis, purification, formulation, and potential biological interactions.

This technical guide provides a comprehensive exploration of the core . Moving beyond a mere tabulation of data, this document delves into the causality behind the experimental methodologies used to determine these properties. It is structured to provide not only the available data but also the practical and theoretical framework for its in-house determination, ensuring scientific integrity and empowering researchers with the tools for its comprehensive characterization.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity of 2-(4-Chlorophenyl)-1,1-diphenylethanol is the foundation upon which all other physicochemical data is built.

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(4-chlorophenyl)-1-phenylethanol | [4] |

| CAS Number | 59767-24-7 | [4] |

| Molecular Formula | C₁₄H₁₃ClO | [4][5] |

| Molecular Weight | 232.71 g/mol | [5] |

| SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O | [4] |

| InChIKey | MHJLXHJZQCHSIT-UHFFFAOYSA-N | [4] |

The structure of 2-(4-Chlorophenyl)-1,1-diphenylethanol is characterized by a central quaternary carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a 4-chlorophenyl group. This substitution pattern results in a chiral center at the carbinol carbon.

Physical State and Thermal Properties

The physical state of a compound at ambient temperature is a fundamental property. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, it has been described as both a colorless to light yellow oil and a solid.[6] This ambiguity underscores the importance of experimental determination of its melting and boiling points.

Melting Point

Experimental Protocol: Capillary Melting Point Determination

This method is a straightforward and widely used technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

| Property | Value | Reference(s) |

| Predicted Boiling Point | 358.2 °C at 760 mmHg | [5][7] |

Experimental Protocol: Boiling Point Determination (OECD Guideline 103)

The OECD guidelines provide several methods for the experimental determination of boiling points. The dynamic method, which involves measuring the vapor pressure of the substance as a function of temperature, is a robust approach.

Methodology:

-

Apparatus: A dynamic boiling point apparatus consists of a heating bath, a sample vessel equipped with a thermometer and a pressure sensor, and a vacuum system.

-

Procedure: The sample is placed in the vessel and the pressure is reduced to the desired level. The sample is then heated, and the temperature at which boiling is observed (indicated by a constant temperature reading despite continued heating) is recorded along with the corresponding pressure.

-

Data Analysis: A series of measurements are taken at different pressures, and the data is used to construct a vapor pressure curve. The normal boiling point (at 760 mmHg) can be extrapolated from this curve.

Solubility

Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug development, influencing everything from formulation to bioavailability. 2-(4-Chlorophenyl)-1,1-diphenylethanol is qualitatively described as being slightly soluble in organic solvents like chloroform, DMSO, and methanol, and likely has poor aqueous solubility.[6] However, quantitative data is essential for practical applications.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered to remove any remaining solid particles.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Acidity (pKa)

The pKa of a molecule is a measure of the acidity of its ionizable groups. For an alcohol, the pKa refers to the dissociation of the hydroxyl proton. The pKa influences the extent of ionization at a given pH, which in turn affects properties like solubility, lipophilicity, and biological membrane permeability.

| Property | Value | Reference(s) |

| Predicted pKa | 13.41 ± 0.29 | [5] |

The pKa of tertiary alcohols is generally higher than that of primary and secondary alcohols due to the electron-donating inductive effect of the alkyl groups, which destabilizes the resulting alkoxide conjugate base.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent system (often a co-solvent system like water-methanol for poorly water-soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

| Property | Value | Reference(s) |

| Predicted LogP | 3.5 | [4] |

A LogP of 3.5 suggests that 2-(4-Chlorophenyl)-1,1-diphenylethanol is a highly lipophilic compound, with a much greater affinity for the octanol phase than the aqueous phase.

Experimental Protocol: Shake-Flask Method for LogP Determination

This method directly measures the partitioning of a compound between water and n-octanol.

Methodology:

-

Phase Preparation: Water and n-octanol are mutually saturated by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Step-by-step workflow for LogP determination.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule and is indispensable for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: A ¹H NMR spectrum for 2-(4-Chlorophenyl)-1,1-diphenylethanol has been reported with the following predicted peaks: δ 1.94 (s, 3H), 2.17 (s, 1H, exchangeable with D₂O), 7.23-7.42 (m, 9H).[6][7] The singlet at 1.94 ppm corresponds to the methyl protons, the exchangeable singlet at 2.17 ppm to the hydroxyl proton, and the multiplet in the aromatic region to the protons of the phenyl and chlorophenyl rings.

Experimental Protocol: ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹³C NMR spectrum is acquired. Standard acquisition parameters are typically used, with broadband proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Data Processing: The acquired data is Fourier transformed and the spectrum is referenced to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Chlorophenyl)-1,1-diphenylethanol is reported to show characteristic peaks at 3414 cm⁻¹ (O-H stretch), and in the regions of 3061-2859 cm⁻¹ (C-H stretches) and 1597-1394 cm⁻¹ (aromatic C=C stretches).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, the mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. A common fragmentation pathway for tertiary alcohols is the loss of a water molecule, which would result in a significant peak at m/z corresponding to [M-H₂O]⁺.[6] The presence of chlorine would also lead to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Crystal Structure

For solid-state compounds, the crystal structure, as determined by X-ray crystallography, provides the definitive three-dimensional arrangement of atoms in the crystal lattice. This information is invaluable for understanding intermolecular interactions, polymorphism, and solid-state stability. To date, a published crystal structure for 2-(4-Chlorophenyl)-1,1-diphenylethanol has not been identified. The determination of its crystal structure would be a significant contribution to the complete characterization of this compound. For context, the crystal structure of the parent compound, benzhydrol, has been determined.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecular structure, which is refined to best fit the experimental data.

Conclusion

The are of significant interest to the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. While a complete experimental dataset for this compound is not yet available in the public domain, this technical guide has provided a comprehensive overview of its known and predicted properties. More importantly, it has detailed the robust experimental protocols required for the in-house determination of these crucial parameters. By adhering to these methodologies, researchers can generate the high-quality, reliable data necessary to advance their work, whether it involves the synthesis of novel compounds, the development of new drug formulations, or the fundamental study of molecular interactions. The pursuit of a complete experimental characterization of 2-(4-Chlorophenyl)-1,1-diphenylethanol remains a valuable endeavor that will undoubtedly contribute to a deeper understanding of its chemical and biological behavior.

References

-

Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards - Antimex Chemical. (n.d.). Retrieved January 12, 2026, from [Link]

-

What is the reason that tertiary alcohol pKa is higher than primary alcohol pKa? (2015, April 30). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

-

1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical. (n.d.). Retrieved January 12, 2026, from [Link]

-

1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

The pKa Table Is Your Friend - Master Organic Chemistry. (2010, June 18). Retrieved January 12, 2026, from [Link]

-

Acidities of Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link]

-

1-(4-Chlorophenyl)-1-phenyl-ethanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Clemastine Fumarate | C25H30ClNO5 | CID 5281069 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Rank the following alcohols in order of descending pKa value. Exp... - Pearson. (2024, January 26). Retrieved January 12, 2026, from [Link]

-

1 - Supplementary Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

Benzhydrol | C13H12O | CID 7037 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethanone, 1-(4-chlorophenyl)- - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

1-(4-Chlorophenyl)-1-phenylethanol, (R)- | C14H13ClO | CID 86312976 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Correlation between the experimental and the calculated log P values of... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Retrieved January 12, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of 3-benzoyl-6-(1,3-dioxo-1-phenylbutan-2-yl)-2-hydroxy-2-methyl-4-phenylcyclohexane-1,1-dicarbonitrile - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

pKa of Alcohols Dictate their Reactivity with Reduced Uranium-substituted Thiomolybdate Clusters - The Royal Society of Chemistry. (2024, November 13). Retrieved January 12, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved January 12, 2026, from [Link]

-

Crystal structures of 2′-benzoyl-1′-(4-methylphenyl) - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 12, 2026, from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Retrieved January 12, 2026, from [Link]

-

Studies of Associated Solutions: Evaluation of Thermodynamic Parameters of Blends of 2-Methylaniline and Substituted Ethanols at Various Temperatures - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study | ACS Omega - ACS Publications. (2021, May 12). Retrieved January 12, 2026, from [Link]

-

Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Clemastine EP Impurity C | CAS No: 59767-24-7. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 12, 2026, from [Link]

-

logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD - YouTube. (2021, February 10). Retrieved January 12, 2026, from [Link]

-

(PDF) Thermodynamic study of binary mixtures of alcohols and alkoxyethanols for fuel applications: excess molar enthalpies and local composition models - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Clemastine Fumarate-impurities - Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

-

1-Phenylethanol. (n.d.). Retrieved January 12, 2026, from [Link]

-

Clemastine Fumarate EP Impurity C | CAS 59767-24-7 - Veeprho. (n.d.). Retrieved January 12, 2026, from [Link]

-

Thermodynamic properties of ketone with 2-methyl-1-butanol/2-ethyl-1-butanol at various temperatures - Emerald Publishing. (2022, December 21). Retrieved January 12, 2026, from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Retrieved January 12, 2026, from [Link]

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. clearsynth.com [clearsynth.com]

- 3. veeprho.com [veeprho.com]

- 4. 1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards [antimexchem.com]

- 6. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]

- 7. 1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical [ichemical.com]

- 8. spectrabase.com [spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Mechanistic Profile and Research Roadmap for 2-(4-Chlorophenyl)-1,1-diphenylethanol

Executive Summary: The compound 2-(4-Chlorophenyl)-1,1-diphenylethanol is a distinct chemical entity for which, at the time of this writing, no direct experimental data on its mechanism of action is publicly available. This guide, therefore, deviates from a traditional review of established mechanisms. Instead, it provides a comprehensive theoretical framework and a practical research roadmap for its investigation. By dissecting the molecule's structural motifs and drawing parallels with related, characterized compounds, we will propose putative biological targets and mechanisms of action. This document is designed to serve as a foundational resource for initiating research into this novel compound, outlining the logical progression from synthesis to comprehensive mechanistic elucidation.

Introduction and Structural Analysis

2-(4-Chlorophenyl)-1,1-diphenylethanol possesses a unique triarylethanol scaffold. Its structure, (4-ClC₆H₄)CH₂C(OH)(C₆H₅)₂, combines several key features that suggest potential biological activity:

-

A Diphenylmethanol Core: This tertiary alcohol motif is present in numerous biologically active compounds. The two phenyl rings provide a bulky, lipophilic character, suggesting potential interactions with hydrophobic pockets in proteins.

-

A 4-Chlorophenyl Group: The presence of a halogen, specifically chlorine, on a phenyl ring is a common feature in many pharmaceuticals. It can modulate the electronic properties and metabolic stability of the molecule, and often plays a crucial role in binding to target proteins.

-

Flexibility: The single bond between the two core carbons allows for rotational freedom, which could be important for adopting the correct conformation to bind to a biological target.

Given the absence of direct literature, our approach will be to first establish a reliable synthesis for the compound, and then to propose a series of experiments to systematically probe its biological effects and elucidate its mechanism of action.

Proposed Synthesis Workflow

A plausible synthetic route to 2-(4-Chlorophenyl)-1,1-diphenylethanol would involve a Grignard reaction, a classic and versatile method for forming carbon-carbon bonds.

Experimental Protocol: Grignard Synthesis

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in the anhydrous solvent dropwise. The reaction should begin spontaneously, as evidenced by bubbling and a gentle reflux.

-

After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the 4-chlorobenzylmagnesium chloride reagent.

-

-

Reaction with Benzophenone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-(4-Chlorophenyl)-1,1-diphenylethanol by column chromatography on silica gel or by recrystallization.

-

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed Grignard reaction for the synthesis of the target compound.

Hypothesized Mechanisms of Action and Experimental Validation

Based on its structural components, we can hypothesize several potential biological activities. For each hypothesis, a detailed experimental protocol is provided to test it.

Hypothesis 1: Disruption of Cell Membranes and Antimicrobial Activity

The lipophilic nature of the triaryl structure suggests the compound may intercalate into and disrupt the integrity of lipid bilayers, a mechanism common to some antimicrobial agents.[1] The chlorophenyl moiety could enhance this activity.[1]

Caption: Workflow to investigate antimicrobial activity and membrane disruption.

-

Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test bacteria (e.g., S. aureus, E. coli).

-

Compound Dilution: Perform serial two-fold dilutions of 2-(4-Chlorophenyl)-1,1-diphenylethanol in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothesis 2: Ion Channel Modulation

Structurally related compounds, such as (2-Chlorophenyl)diphenylmethanol, have been identified as weak calcium channel blockers.[2] The triaryl scaffold could potentially interact with voltage-gated or ligand-gated ion channels.

Caption: A tiered approach to screen for and characterize ion channel activity.

-

Cell Culture: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing Caᵥ1.2).

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Seal Formation: Achieve a gigaohm seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane to gain electrical access to the cell's interior.

-

Data Acquisition: Apply a voltage protocol to elicit channel activity and record the resulting currents in the absence (baseline) and presence of varying concentrations of the test compound.

-

Analysis: Measure the effect of the compound on current amplitude, kinetics, and voltage-dependence to determine if it acts as a blocker, activator, or modulator.

Hypothesis 3: Enzyme Inhibition

The structure could potentially fit into the active site of various enzymes. For instance, the bulky aromatic groups might favor binding to enzymes with hydrophobic active sites, such as certain proteases or kinases.

Caption: A systematic workflow for identifying and characterizing enzyme inhibition.

-

Reagent Preparation: Prepare a buffer solution, a stock solution of the target enzyme, a stock solution of the enzyme's substrate, and serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow a pre-incubation period for the compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Signal Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

As no direct data exists for the target compound, we will populate the following table as experiments are conducted. For context, data for a structurally related compound, 2-phenylethanol, is included.[1]

| Compound | Target/Assay | Potency (IC₅₀ / MIC) | Notes |

| 2-(4-Chlorophenyl)-1,1-diphenylethanol | To be determined | To be determined | Proposed for investigation. |

| 2-Phenylethanol | E. coli (MIC) | ~15 mM | Bacteriostatic activity.[3] |

| (2-Chlorophenyl)diphenylmethanol | sI(AHP) Inhibition | 1-2 µM | Weak Ca²⁺ channel blocker.[2] |

Initial SAR Postulates:

-

The addition of two phenyl groups at the C1 position compared to 2-(4-Chlorophenyl)ethanol will significantly increase lipophilicity, likely enhancing membrane interaction but potentially reducing aqueous solubility.

-

The para-chloro substitution is expected to enhance biological activity compared to an unsubstituted analog, a common trend in medicinal chemistry.[4]

Conclusion and Future Directions

2-(4-Chlorophenyl)-1,1-diphenylethanol represents a novel chemical space with unexplored therapeutic potential. This guide provides a foundational framework for its systematic investigation. The proposed synthesis and tiered experimental workflows offer a clear path to elucidating its biological activity and mechanism of action. The initial focus should be on broad screening across antimicrobial, ion channel, and enzyme panels to identify a primary area of activity. Subsequent hit-to-lead optimization, guided by SAR studies, could then be initiated to develop analogs with improved potency and drug-like properties.

References

- BenchChem. (2026). Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.

- BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)

- BenchChem. (2025). 2-(4-Chlorophenyl)ethanol vs.

-

Organic Syntheses. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]

-

ResearchGate. (2026). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. [Link]

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

-

MDPI. (2019). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

-

National Institutes of Health. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. [Link]

-

National Institutes of Health. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Deconstructing the Molecule for Predicted Activity

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-(4-Chlorophenyl)-1,1-diphenylethanol and a Framework for its Evaluation

A Note to the Researcher: An extensive review of the scientific literature reveals a significant gap in available data specifically for 2-(4-Chlorophenyl)-1,1-diphenylethanol. To provide a robust and scientifically grounded technical guide, this document will therefore focus on the anticipated biological activities of this molecule. This analysis is built upon a foundation of empirical data from structurally analogous compounds containing key pharmacophoric elements: the 4-chlorophenyl group, a multi-aromatic scaffold, and an ethanol backbone. This guide serves as both a predictive overview and a practical roadmap for initiating research into this novel compound.

The structure of 2-(4-Chlorophenyl)-1,1-diphenylethanol presents a tertiary alcohol with a unique steric and electronic arrangement of three aromatic rings. The presence of a 4-chlorophenyl moiety is a common feature in compounds with demonstrated biological activity, often enhancing potency or modifying metabolic stability. The triphenyl-substituted ethanol core suggests potential for interactions with hydrophobic pockets in biological targets. Based on these features, we can hypothesize several avenues of biological activity, primarily in the realms of oncology and microbiology. This guide will explore these hypotheses and provide the experimental frameworks necessary for their validation.

Physicochemical Profile and Synthetic Strategy

A comprehensive understanding of a compound's biological activity begins with its fundamental chemical properties and a reliable synthetic route for its acquisition.

Predicted Physicochemical Properties

While experimental data is unavailable, we can predict the general properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol. The multiple phenyl groups confer high lipophilicity, suggesting low aqueous solubility but good potential for membrane permeability. The chlorine atom increases the molecular weight and may influence electronic properties through its inductive effect.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₂₀H₁₇ClO | Based on chemical structure |

| Molecular Weight | ~308.8 g/mol | Based on atomic composition |

| Appearance | Likely a white to off-white solid | Common for similar multi-ring structures |

| Solubility | Poor in water; Soluble in organic solvents (DMSO, Ethanol) | High lipophilicity from three aromatic rings |

Proposed Synthetic Pathway: Grignard Reaction

A logical and well-established method for synthesizing tertiary alcohols like the target compound is the Grignard reaction. This approach offers high yields and regioselectivity. The proposed synthesis would involve the reaction of a Grignard reagent with a suitable ketone.

Proposed Reaction:

(4-Chlorophenyl)magnesium bromide + 1,1-Diphenylacetone → 2-(4-Chlorophenyl)-1,1-diphenylethanol

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.1 eq.). Add a solution of 4-chlorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent is indicated by a color change and gentle reflux.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 1,1-diphenylacetone (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

Reaction Monitoring and Work-up: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Quenching and Extraction: Cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-(4-Chlorophenyl)-1,1-diphenylethanol.

Hypothesized Biological Activities and Mechanisms of Action

Analysis of structurally related compounds allows for the formulation of several testable hypotheses regarding the biological activity of 2-(4-Chlorophenyl)-1,1-diphenylethanol.

Anticancer Activity

The chlorophenyl moiety is present in numerous compounds with demonstrated antineoplastic effects.

-

Tubulin Polymerization Disruption: A 2-(4-chlorophenyl)-13α-estrone sulfamate derivative has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The bulky, rigid structure of our target molecule could potentially interact with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics crucial for mitosis.

-

Topoisomerase Inhibition: Series of 2,4,6-triaryl pyridines containing a chlorophenyl group have demonstrated inhibitory activity against topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[2][3] The planar aromatic rings of 2-(4-Chlorophenyl)-1,1-diphenylethanol could intercalate with DNA or bind to the enzyme, disrupting its function.

-

Induction of Novel Cell Death Pathways: The compound Vacquinol-1, which also contains a 2-(4-chlorophenyl) group, induces cell death in glioblastoma through a unique process of catastrophic vacuolization, a form of methuosis.[4][5] This suggests that our target compound could potentially trigger non-apoptotic cell death pathways.

Diagram: Potential Anticancer Mechanisms

Caption: Hypothesized anticancer mechanisms of action.

Antimicrobial Activity

The lipophilic nature of the compound, combined with the presence of a halogen, is a common feature in antimicrobial agents.

-

Membrane Disruption: The isomer 1-(4-Chlorophenyl)-2,2-diphenylethanol is thought to exert its antibacterial effects by disrupting bacterial cell membranes.[6] The high lipophilicity of our target compound would facilitate its partitioning into the lipid bilayer, potentially altering membrane fluidity and integrity, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: An alternative or complementary mechanism is the inhibition of essential bacterial enzymes.[6] The specific shape and electronic properties of the compound may allow it to bind to the active site of enzymes crucial for bacterial survival.

A Roadmap for In Vitro Evaluation

To investigate these hypothesized activities, a structured, multi-tiered screening approach is recommended.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine the compound's general cytotoxicity against a panel of human cancer cell lines. The MTT assay is a reliable, high-throughput method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed adherent cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, U-87 glioblastoma) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of 2-(4-Chlorophenyl)-1,1-diphenylethanol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Tier 2: Antimicrobial Susceptibility Testing

To assess the antibacterial potential, the Minimum Inhibitory Concentration (MIC) should be determined against representative Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Grow a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: In Vitro Evaluation Workflow

Caption: Proposed workflow for the in vitro evaluation of the target compound.

Conclusion and Future Directions

While 2-(4-Chlorophenyl)-1,1-diphenylethanol remains an uncharacterized molecule, a systematic analysis of its structural components strongly suggests its potential as a bioactive agent, particularly in oncology and infectious disease. The triphenyl-ethanol scaffold is a promising starting point for medicinal chemistry exploration. The immediate research priorities should be the chemical synthesis of the compound and the execution of the primary screening assays outlined in this guide. Positive results would warrant progression to more detailed mechanistic studies, such as tubulin polymerization assays, cell cycle analysis, and investigations into effects on bacterial membrane potential. This structured approach provides a clear and efficient path to unlocking the potential therapeutic value of this novel chemical entity.

References

-

Hammarström, L. G., Harmel, R. K., Granath, M., Ringom, R., Gravenfors, Y., Färnegårdh, K., ... & Ernfors, P. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577–8592. [Link]

- BenchChem. (n.d.). 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide for Researchers. BenchChem.

-

PubMed. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [Link]

- Regulations.gov. (2014). Revised Preliminary Human Health Risk Assessment for Registration Review. Regulations.gov.

- EvitaChem. (n.d.). 1-(4-Chlorophenyl)-2,2-diphenylethanol (EVT-14866019). EvitaChem.

-

Rudd, D., Gasser, G., & Schatzschneider, U. (2015). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Molecules, 20(8), 14454-14468. [Link]

-

Ali, H., Traj, P., Mernyák, E., Schneider, G., Wölfling, J., & Zupkó, I. (2023). Investigation of the Antineoplastic Effects of 2-(4-Chlorophenyl)-13α-Estrone Sulfamate against the HPV16-Positive Human Invasive Cervical Carcinoma Cell Line SiHa. International Journal of Molecular Sciences, 24(7), 6616. [Link]

-

Thapa, P., Karki, R., Yun, M., Kadayat, T. M., Lee, E., Kwon, H. B., ... & Lee, E. S. (2012). Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. European Journal of Medicinal Chemistry, 52, 123–136. [Link]

-

PubMed. (2012). Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. PubMed. [Link]

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. [publications.scilifelab.se]

- 5. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 1-(4-Chlorophenyl)-2,2-diphenylethanol (EVT-14866019) | 6318-89-4 [evitachem.com]

An In-depth Technical Guide on the Metabolic Fate of DDT: Investigating the Putative Metabolite 2-(4-Chlorophenyl)-1,1-diphenylethanol

This guide provides a comprehensive exploration of the metabolic pathways of the persistent organic pollutant Dichlorodiphenyltrichloroethane (DDT). While focusing on the well-established primary metabolites, DDE and DDD, this document also delves into the analytical methodologies and scientific reasoning required to investigate lesser-known or hypothetical biotransformation products, using 2-(4-Chlorophenyl)-1,1-diphenylethanol as a case study. This content is tailored for researchers, toxicologists, and environmental scientists engaged in the study of xenobiotic metabolism and the environmental fate of pollutants.

Introduction: The Enduring Legacy of DDT and Its Metabolites

Dichlorodiphenyltrichloroethane (DDT) was a widely used insecticide in the mid-20th century, lauded for its efficacy in controlling vector-borne diseases like malaria and typhus.[1][2] However, its chemical stability and lipophilicity led to its widespread environmental persistence and bioaccumulation in food chains.[1][3] The discovery of its adverse ecological effects, particularly the thinning of avian eggshells, and potential risks to human health, resulted in its ban in many countries, including the United States in 1972.[4]

Despite its restricted use, DDT and its primary metabolites, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), remain ubiquitous environmental contaminants.[1][5] The long-term toxicological implications of these compounds necessitate a thorough understanding of their metabolic fate in various organisms. While the major metabolic pathways of DDT are well-documented, the full spectrum of its biotransformation products, particularly minor or novel metabolites, continues to be an active area of research. This guide will explore the established metabolic landscape of DDT and venture into the analytical approaches required to identify and characterize putative metabolites such as 2-(4-Chlorophenyl)-1,1-diphenylethanol.

The Established Metabolic Pathways of DDT

The metabolism of DDT is a complex process that varies among species and environmental conditions. The primary transformations involve dehydrochlorination and reductive dechlorination, leading to the formation of DDE and DDD, respectively.

Dehydrochlorination to DDE

The conversion of DDT to DDE is a critical metabolic step, as DDE is often more persistent and exhibits potent antiandrogenic activity.[1] This transformation occurs through the enzymatic or spontaneous elimination of a hydrogen and a chlorine atom from the ethane moiety of DDT.

Reductive Dechlorination to DDD

Under anaerobic conditions, particularly by microorganisms in soil, sediment, and the gut of animals, DDT can undergo reductive dechlorination to form DDD.[6][7] This process involves the replacement of a chlorine atom on the trichloromethyl group with a hydrogen atom. DDD itself was also used as an insecticide, albeit to a lesser extent than DDT.[5]

Further Metabolism to DDA

Both DDT and DDD can be further metabolized to 2,2-bis(p-chlorophenyl)acetic acid (DDA), a more water-soluble compound that can be excreted in the urine.[2][8] The metabolic pathway to DDA is complex and involves several intermediate steps.

The following diagram illustrates the primary metabolic pathways of p,p'-DDT:

Caption: Primary metabolic pathways of p,p'-DDT.

Investigating Novel Metabolites: The Case of 2-(4-Chlorophenyl)-1,1-diphenylethanol

While DDE and DDD are the most abundant and studied metabolites, the metabolic machinery of organisms can produce a wider array of transformation products, often in trace amounts. The identification of such novel metabolites is crucial for a complete toxicological assessment. 2-(4-Chlorophenyl)-1,1-diphenylethanol is a compound structurally related to DDT and its metabolites, and while not a commonly reported metabolite, its potential formation through less conventional biotransformation pathways warrants investigation.

Plausible, Yet Unconfirmed, Formation Pathways

The formation of 2-(4-Chlorophenyl)-1,1-diphenylethanol from DDT or its primary metabolites would likely involve a series of complex enzymatic reactions, including dechlorination, dehydrochlorination, and hydroxylation. One hypothetical pathway could involve the hydroxylation of a precursor molecule. For instance, other hydroxylated DDT metabolites have been identified, such as 1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethanol, also known as Kelthane.[9]

Analytical Workflow for the Identification and Quantification of Novel Metabolites

The confirmation of a novel metabolite like 2-(4-Chlorophenyl)-1,1-diphenylethanol in a biological or environmental matrix requires a robust and sensitive analytical workflow. This process is predicated on the availability of a pure analytical standard for unequivocal identification and accurate quantification.

Synthesis of an Analytical Standard

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol (a related compound for which synthesis data is available)

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with 4'-Chloroacetophenone: A solution of 4'-chloroacetophenone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure 1-(4-Chlorophenyl)-1-phenylethanol.[10]

The following diagram outlines the general workflow for the synthesis and purification of an analytical standard:

Caption: General workflow for the synthesis of an analytical standard.

Sample Preparation

The extraction and clean-up of the target analyte from complex matrices like tissue, soil, or water are critical for sensitive and reliable analysis. Due to the lipophilic nature of DDT and its metabolites, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with nonpolar solvents is commonly employed.

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive. | Large solvent consumption, can be labor-intensive. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High recovery, good selectivity, reduced solvent use. | Higher cost of consumables. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Fast, efficient, reduced solvent consumption. | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, highly selective. | High initial equipment cost. |

Chromatographic Separation and Detection

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for separating DDT and its metabolites.

-

Gas Chromatography (GC): Coupled with an electron capture detector (ECD) or a mass spectrometer (MS), GC is highly sensitive for the analysis of chlorinated compounds.[5][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or MS offers an alternative for less volatile or thermally labile metabolites.

Table 2: Typical Chromatographic Conditions for DDT Metabolite Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Electron Capture Detector (ECD), Mass Spectrometer (MS) | UV-Vis Detector, Mass Spectrometer (MS) |

| Injection Mode | Split/Splitless | Autosampler |

Mass Spectrometric Confirmation

Mass spectrometry (MS) is indispensable for the unequivocal identification of novel metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of the analyte. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. The mass spectrum of a synthesized standard of 2-(4-Chlorophenyl)-1,1-diphenylethanol would be compared to the spectrum of a putative metabolite peak in a sample extract to confirm its identity.

Toxicological Significance and Environmental Impact

The toxicity of DDT and its metabolites is a significant concern. DDE is a known endocrine disruptor, and both DDT and DDE are classified as probable human carcinogens.[1] The identification of novel metabolites is crucial, as they may possess unique toxicological profiles or contribute to the overall toxicity of DDT exposure. The environmental persistence of these compounds leads to their biomagnification in the food web, posing a threat to wildlife and humans.[2]

Conclusion

The metabolic fate of DDT is a complex and multifaceted area of study. While the primary metabolites DDE and DDD are well-characterized, the potential for the formation of other, minor metabolites remains. The investigation of putative metabolites like 2-(4-Chlorophenyl)-1,1-diphenylethanol requires a sophisticated analytical approach, beginning with the synthesis of an authentic analytical standard. The methodologies outlined in this guide, from sample preparation to advanced mass spectrometric techniques, provide a framework for researchers to explore the full metabolic profile of DDT and other persistent organic pollutants. A comprehensive understanding of the biotransformation of these compounds is essential for accurate risk assessment and for elucidating the long-term consequences of their presence in the environment.

References

-

Biotransformation of dichlorodiphenyltrichloroethane in the benthic polychaete, Nereis succinea: quantitative estimation by analyzing the partitioning of chemicals between gut fluid and lipid.

-

Toxicological Profile for DDT, DDE, and DDD. Agency for Toxic Substances and Disease Registry (ATSDR).

-

TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for DDT, DDE, and DDD. NCBI.

-

Toxicologically important DDT-metabolites. DiVA portal.

-

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol. Benchchem.

-

DDT (PIM 127). Inchem.org.

-

ToxGuide for DDT, DDE, and DDD. Agency for Toxic Substances and Disease Registry (ATSDR).

-

DDT Reference Materials: Accurate Residue Analysis for Compliance. HPC Standards.

-

An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications. Benchchem.

-

Assessment of exposure to DDT and metabolites after indoor residual spraying through the analysis of thatch material from rural African dwellings. PubMed Central.

-

HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD. NCBI Bookshelf - NIH.

-

DDT isomers and metabolites in the environment: An overview. ResearchGate.

-

Determination of Dichlorodiphenyltrichloroethane (DDT) and metabolites residues in fish species from eastern Lake Tanganyika. SciELO South Africa.

-

METHOD DEVELOPMENT FOR THE DETECTION OF DICHLORODIPHENYLTRICHLOROETHANE (DDT) METABOLITES IN MECONIUM USING GAS CHROMATOGRAPHY-M. EPrints USM.

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure.

-

Conversion Pathways of DDT and Its Derivatives during Catalytic Hydrodechlorination.

-

DDT Chemistry, Metabolism, and Toxicity. EPA NEPAL.

-

Dichlorodiphenyltrichloroethane (DDT), DDT Metabolites and Pregnancy Outcomes. PMC.

-

Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU) and its detection in abiotic and biotic samples. PubMed.

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.

-

Pathways - 1,1,1-Trichloro-2,2-bis-(4`-chlorophenyl)ethane (DDT). enviPath.

-

Toxicological Profile for DDT, DDE, and DDD. Agency for Toxic Substances and Disease Registry.

-

CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol. Google Patents.

-

1,1-diphenylethanol.

-

1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL. ChemicalBook.

-

1-(4-Chlorophenyl)-1-phenylethanol. BLDpharm.

-

Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4- chlorophenyl)-methanol (TCPM-OH). Western CEDAR - Western Washington University.

-

1-(4-Chlorophenyl)-1-phenylethanol. PubChem.

-

1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 wiki. Guidechem.

-

DDT Degradation Pathway (anaerobic). Eawag-BBD.

-

Dichlorodiphenyldichloroethylene. Wikipedia.

-

chlorophenyl)ethane (DDT) Pathway Map. Eawag-BBD.

-

2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. ResearchGate.

-

(RS)-1-(4-Chlorophenyl)-1-phenylethanol. CymitQuimica.

-

Supporting information for. The Royal Society of Chemistry.

-

Chlorfenethol. NIST WebBook.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. DDT (PIM 127) [inchem.org]

- 3. DDT Degradation Pathway (anaerobic) [eawag-bbd.ethz.ch]

- 4. Dichlorodiphenyldichloroethylene - Wikipedia [en.wikipedia.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Biotransformation of dichlorodiphenyltrichloroethane in the benthic polychaete, Nereis succinea: quantitative estimation by analyzing the partitioning of chemicals between gut fluid and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Dichlorodiphenyltrichloroethane (DDT) and metabolites residues in fish species from eastern Lake Tanganyika [scielo.org.za]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]

- 11. eprints.usm.my [eprints.usm.my]

An In-depth Technical Guide on the Environmental Fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol

Abstract

This technical guide provides a comprehensive analysis of the probable environmental fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, namely dichlorodiphenyltrichloroethane (DDT), dicofol, and methoxychlor, to forecast its behavior in various environmental compartments. By examining the known degradation pathways, persistence, bioaccumulation potential, and mobility of these surrogates, we present a scientifically grounded assessment intended to inform researchers, scientists, and drug development professionals. This guide adheres to the principles of scientific integrity, providing a logical framework for understanding the environmental disposition of this chlorinated aromatic tertiary alcohol.

Introduction

2-(4-Chlorophenyl)-1,1-diphenylethanol is a tertiary alcohol characterized by a p-chlorinated phenyl group and two additional phenyl rings attached to the carbinol carbon. Its structural similarity to persistent and bioaccumulative compounds like DDT and its derivatives necessitates a thorough evaluation of its potential environmental impact. This guide will deconstruct the molecule's structural components to infer its likely environmental behavior, focusing on key processes such as biodegradation, photodegradation, hydrolysis, and abiotic degradation. Furthermore, we will explore its probable persistence, bioaccumulation, and mobility in soil, water, and air. The methodologies and frameworks for such assessments, largely guided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, will also be discussed.[1][2][3][4]

Predicted Environmental Degradation Pathways

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, we can anticipate the following pathways based on its structural motifs.

Biodegradation

The biodegradation of 2-(4-Chlorophenyl)-1,1-diphenylethanol is expected to be slow. The presence of a chlorinated aromatic ring and the steric hindrance from the three phenyl groups surrounding the tertiary alcohol are significant impediments to microbial attack.

-

Aerobic Degradation: Under aerobic conditions, microbial degradation of chlorinated aromatic compounds typically proceeds via oxidation.[5][6] However, the highly substituted nature of the target molecule likely makes it resistant to enzymatic action. Bacteria capable of degrading chlorinated xenobiotics often employ dioxygenase enzymes to initiate ring cleavage, a process that would be sterically hindered in this case.[7][8] The tertiary alcohol group is also a point of resistance, as tertiary alcohols are generally more recalcitrant to microbial oxidation than primary or secondary alcohols.[9][10][11][12]

-

Anaerobic Degradation: In anaerobic environments, reductive dechlorination is a more probable initial step.[5][13] Microorganisms can remove the chlorine atom from the phenyl ring, a process observed in the degradation of many chlorinated pollutants.[5] However, the subsequent degradation of the resulting non-chlorinated but still complex aromatic structure would likely be slow.

The overall biodegradability is predicted to be low, leading to persistence in both soil and sediment.

Photodegradation

Photodegradation in the atmosphere and in sunlit surface waters is a potential route for the transformation of 2-(4-Chlorophenyl)-1,1-diphenylethanol.

-

Direct Photolysis: The aromatic rings in the molecule can absorb ultraviolet (UV) radiation from sunlight. This can lead to the cleavage of the carbon-chlorine bond, a common photochemical reaction for chlorinated aromatic compounds.[14][15][16]

-

Indirect Photolysis: Reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH) in the atmosphere and in water, can also contribute to its degradation.[14][15] The rate of indirect photolysis will depend on the concentration of these reactive species in the specific environmental compartment.

The primary photodegradation product is likely to be the corresponding dichlorobenzophenone, as seen with the structurally similar miticide dicofol.[17]

Hydrolysis and Abiotic Degradation

-

Hydrolysis: The tertiary alcohol functional group is generally stable to hydrolysis under environmentally relevant pH conditions. The carbon-chlorine bond on the aromatic ring is also resistant to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway. Dicofol, a structural analog, is known to degrade rapidly under alkaline conditions.

-

Abiotic Degradation: Other abiotic degradation processes, such as reactions with minerals in soil and sediment, are possible but are likely to be slow for such a stable molecule.

Predicted Persistence, Bioaccumulation, and Mobility

Based on the slow degradation rates, the environmental fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol is likely to be characterized by persistence and a potential for bioaccumulation.

Persistence

Given the predicted resistance to biodegradation and the likely slow rates of abiotic degradation, 2-(4-Chlorophenyl)-1,1-diphenylethanol is expected to be a persistent organic pollutant (POP). Its environmental half-life in soil and sediment could be on the order of months to years, similar to compounds like DDT and its metabolites.[18][19][20][21]

Bioaccumulation

The high lipophilicity, inferred from its structure (multiple phenyl rings and a chlorine atom), suggests a strong potential for bioaccumulation in organisms. The octanol-water partition coefficient (Kow) is a key indicator of bioaccumulation potential. While an experimental value for 2-(4-Chlorophenyl)-1,1-diphenylethanol is not available, the log Kow for the structurally similar dicofol is 4.3. This value indicates a high tendency to partition into fatty tissues.

Therefore, it is anticipated that this compound will bioaccumulate in aquatic and terrestrial food webs, posing a risk to higher trophic level organisms.[22][23][24]

Mobility

The mobility of 2-(4-Chlorophenyl)-1,1-diphenylethanol in the environment will be governed by its low water solubility and high affinity for organic matter.

-

Soil and Sediment: Due to its hydrophobic nature, the compound will strongly adsorb to soil organic carbon and sediment.[25][26][27][28][29] This will limit its mobility in the subsurface and its potential to leach into groundwater. The soil sorption coefficient (Koc) is expected to be high, similar to that of methoxychlor, which ranges from 9,700 to 100,000 in various soil types.[30]

-

Atmospheric Transport: While not highly volatile, its persistence could allow for long-range atmospheric transport adsorbed to particulate matter. This is a known transport mechanism for other persistent organic pollutants.[31]

Experimental Approaches for Determining Environmental Fate

To definitively determine the environmental fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol, a series of standardized laboratory and field studies would be required, following internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[1][2][3][4]

Standardized Testing Protocols

| Environmental Fate Parameter | Relevant OECD Test Guideline | Description |

| Ready Biodegradability | OECD 301 (A-F) | A screening test to assess the potential for rapid and complete biodegradation in an aerobic aqueous medium. |

| Inherent Biodegradability | OECD 302 (A-C) | Evaluates the potential for biodegradation under favorable conditions, suggesting if the substance is non-biodegradable. |

| Simulation Testing | OECD 307, 308, 309 | More complex studies that simulate degradation in soil, water-sediment systems, and surface water to determine degradation rates and pathways.[32] |

| Phototransformation | OECD 316 | Assesses the rate of photodegradation in water under simulated sunlight. |

| Adsorption/Desorption | OECD 106 | Determines the soil sorption coefficient (Koc) using a batch equilibrium method, indicating the potential for leaching.[32] |

| Bioaccumulation | OECD 305 | Measures the bioconcentration factor (BCF) in fish, a key indicator of bioaccumulation potential. |

Analytical Methodologies

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be the primary analytical techniques for quantifying the parent compound and identifying its degradation products in various environmental matrices.

Visualization of Predicted Environmental Fate

The following diagrams illustrate the predicted key processes governing the environmental fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol.

Caption: Predicted environmental fate workflow for 2-(4-Chlorophenyl)-1,1-diphenylethanol.

Caption: Predicted primary degradation pathways.

Conclusion

While definitive data on the environmental fate of 2-(4-Chlorophenyl)-1,1-diphenylethanol is currently unavailable, a robust scientific assessment can be made based on its structural similarity to well-studied chlorinated aromatic compounds. The evidence strongly suggests that this molecule is likely to be persistent in the environment, with a high potential for bioaccumulation. Its primary degradation pathways are predicted to be slow, with photodegradation being a more significant route than biodegradation. Due to its hydrophobic nature, it is expected to be largely immobile in soil and sediment.

For a conclusive risk assessment, it is imperative that experimental studies are conducted following established international guidelines. This guide serves as a foundational document to inform the design of such studies and to provide an initial, science-based estimation of the environmental behavior of 2-(4-Chlorophenyl)-1,1-diphenylethanol.

References

-

OECD Guidelines for the Testing of Chemicals. [Link]

-

Technical Factsheet on Methoxychlor. [Link]

-

Dicofol in freshwater and marine water. [Link]

-

Dicofol (Kelthane) as an environmental contaminant: A review. [Link]

-

Dicofol - Coastal Wiki. [Link]

-

DDT (dichlorodiphenyltrichloroethane). [Link]

-

DDT, DDE, DDD | ToxFAQs™ | ATSDR. [Link]

-

Methoxychlor | Public Health Statement | ATSDR. [Link]

-

Dicofol OSPAR Commission. [Link]

-

Dicofol: | Toxics Link. [Link]

-

POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Methoxychlor - NCBI - NIH. [Link]

-

Methoxychlor - Wikipedia. [Link]

-

DDT - National Pesticide Information Center. [Link]

-

Methoxychlor OSPAR Commission. [Link]

-

Multimedia Environmental Fate and Transport Model of dichlorodiphenyltrichloroethane (DDT): Case Study Sayong River Watershed. [Link]

-

Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds. [Link]

-

Bacterial degradation of xenobiotics. [Link]

-

Biodegradation of xenobiotics by anaerobic bacteria. [Link]

-

DDT Persistent in Environment 50+ Years After Ban, Found in Deep Ocean Sediment and Biota. [Link]

-

An Environmental Cleanup Strategy - Microbial Transformation of Xenobiotic Compounds. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

Sorption Kinetics of Hydrophobic Organic Compounds to Natural Sediments and Soils. [Link]

-

Guidelines for the Testing of Chemicals - OECD. [Link]

-

Biodegradation of xenobiotic compounds. [Link]

-

Sorption of Hydrophobic Organic Compounds on Natural Sorbents and Organoclays from Aqueous and Non-Aqueous Solutions: A Mini-Review. [Link]

-

Environmental fate studies. [Link]

-

Bioconcentration of chlorinated aromatic hydrocarbons in aquatic macrophytes. [Link]

-

Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. [Link]

-

Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech. [Link]

-

Bioaccumulation and Biotransformation of Chlorinated Paraffins. [Link]

-

Bioaccumulation and Biotransformation of Chlorinated Paraffins. [Link]

-

Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. [Link]

-

Polychlorinated Biphenyls (PCBs): Environmental Fate, Challenges and Bioremediation. [Link]

-

Bioconcentration of chlorinated aromatic hydrocarbons in aquatic macrophytes. [Link]

-

Biodegradation of xenobiotic tertiary alcohols. [Link]

-

ASSESSING THE BIOACCUMULATION POTENTIAL OF IONIZABLE ORGANIC COMPOUNDS: CURRENT KNOWLEDGE AND RESEARCH PRIORITIES. [Link]

-

Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. [Link]

-

Photochemical degradation of short-chain chlorinated paraffins in aqueous solution 1 by hydrated electrons and hydroxyl radica. [Link]

-

Biochemical and photochemical processes in the degradation of chlorinated biphenyls. [Link]

-

Biodegradation of Methanol and Tertiary Butyl Alcohol in Subsurface Systems. [Link]

-

Biodegradation of methanol and tertiary butyl alcohol in previously uncontaminated subsurface systems. [Link]

-

Polychlorinated Biphenyl (PCB) in Environment: Contamination, Toxicity, and Carcinogenicity. [Link]

-

Cometabolic degradation of chlorinated aromatic compounds. [Link]

-

Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. [Link]

-

Hydrophobic soil - Wikipedia. [Link]

-

Environmental fate and global distribution of polychlorinated biphenyls. [Link]

-

Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. [Link]

-

Degradation of tert Butyl Alcohol in Dilute Aqueous Solution by an O 3 /UV Process. [Link]

-

Hydrophobic Soils. [Link]

Sources

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. umweltbundesamt.de [umweltbundesamt.de]

- 5. Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. ijcmas.com [ijcmas.com]

- 9. Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodegradation of xenobiotic tertiary alcohols | BIOTEROL | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 11. iwaponline.com [iwaponline.com]

- 12. Biodegradation of methanol and tertiary butyl alcohol in previously uncontaminated subsurface systems [vtechworks.lib.vt.edu]

- 13. Biodegradation of xenobiotics by anaerobic bacteria - ProQuest [proquest.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. toxicslink.org [toxicslink.org]

- 18. DDT (dichlorodiphenyltrichloroethane) | Washington State Department of Health [doh.wa.gov]

- 19. DDT, DDE, DDD | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 20. npic.orst.edu [npic.orst.edu]

- 21. beyondpesticides.org [beyondpesticides.org]

- 22. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PubMed [pubmed.ncbi.nlm.nih.gov]